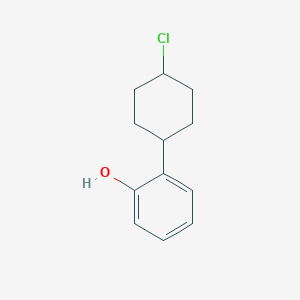![molecular formula C37H30N4O21S6 B14337780 8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid) CAS No. 104869-38-7](/img/structure/B14337780.png)
8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple aromatic rings, sulfonic acid groups, and amide linkages, making it a versatile molecule in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions to form the final product. Common reagents used in these reactions include carbonyl compounds, amines, and sulfonic acid derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and high yield. The industrial methods also emphasize the importance of safety and environmental considerations, such as the proper handling of hazardous reagents and waste management .
Análisis De Reacciones Químicas
Types of Reactions
8,8’-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various sulfonic acid and amine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
8,8’-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8,8’-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid) involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups enable it to form strong ionic interactions with various biomolecules, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Suramin: A compound with a similar structure, known for its use as an antiparasitic drug.
Naphthalene-1,3,5-trisulfonic acid derivatives: Compounds with similar sulfonic acid groups and aromatic rings.
Uniqueness
8,8’-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
104869-38-7 |
|---|---|
Fórmula molecular |
C37H30N4O21S6 |
Peso molecular |
1059.1 g/mol |
Nombre IUPAC |
8-[[3-methyl-4-[[2-methyl-4-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C37H30N4O21S6/c1-17-11-19(35(42)38-27-7-9-29(65(51,52)53)23-13-21(63(45,46)47)15-31(33(23)27)67(57,58)59)3-5-25(17)40-37(44)41-26-6-4-20(12-18(26)2)36(43)39-28-8-10-30(66(54,55)56)24-14-22(64(48,49)50)16-32(34(24)28)68(60,61)62/h3-16H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62) |
Clave InChI |
DWTARQXUXRQHGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)NC4=C(C=C(C=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



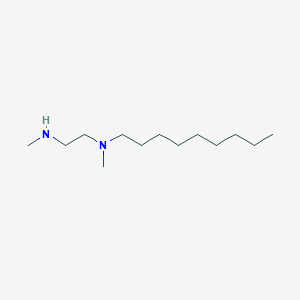
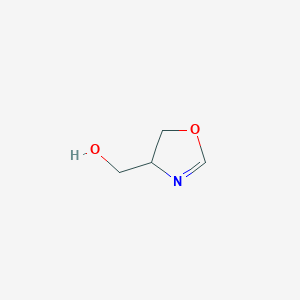
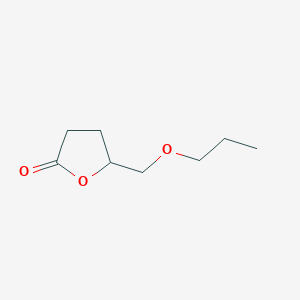
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
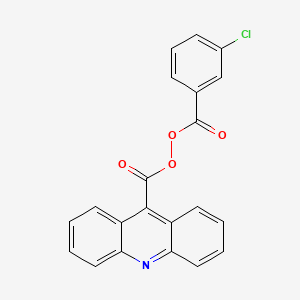
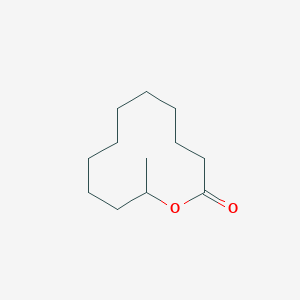
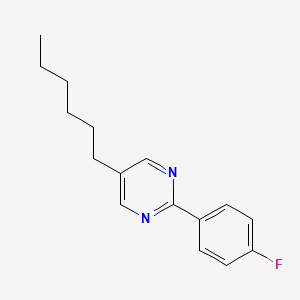
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
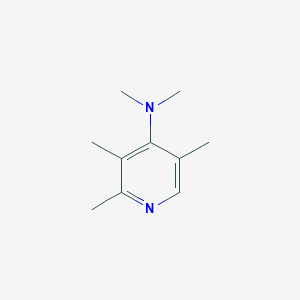
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)


